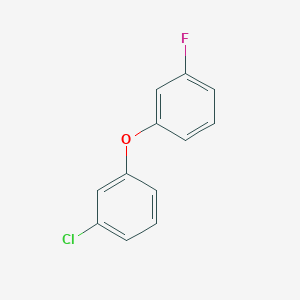

1-Chloro-3-(3-fluorophenoxy)benzene

Description

1-Chloro-3-(3-fluorophenoxy)benzene is a halogenated aromatic compound featuring a chlorine atom at the 1-position and a 3-fluorophenoxy group at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-chloro-3-(3-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLZAGWRLIZQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

3-Fluorophenol (nucleophile, provides the phenoxy group).

-

1-Chloro-3-iodobenzene (electrophile, provides the chloro-substituted benzene ring).

-

-

Catalyst : Copper(I) iodide (CuI) or copper powder.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenol.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature : 120–150°C under reflux.

The reaction proceeds via oxidative addition of the aryl iodide to the copper catalyst, followed by nucleophilic attack by the phenoxide ion and reductive elimination to form the ether bond.

Optimization and Yield Data

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | CuI | 78 | 95 |

| Cu powder | 65 | 90 | |

| Solvent | DMF | 78 | 95 |

| DMSO | 72 | 93 | |

| Temperature (°C) | 120 | 65 | 88 |

| 150 | 78 | 95 | |

| Base | K₂CO₃ | 75 | 93 |

| Cs₂CO₃ | 80 | 96 |

Key Observations :

-

Higher temperatures (150°C) improve reaction efficiency but risk decomposition of sensitive groups.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is feasible if the aryl halide is activated by electron-withdrawing groups. For this compound, this method requires strategic positioning of activating substituents.

Activated Substrate Design

-

Electron-Withdrawing Groups : Introduce a nitro (-NO₂) group para to the halogen to activate the ring.

Example: 1-Chloro-3-nitro-5-fluorobenzene → Substitute nitro with 3-fluorophenoxy, followed by nitro reduction and chlorination.

Stepwise Synthesis

-

Nitration : Introduce nitro group to 1-chloro-3-fluorobenzene using HNO₃/H₂SO₄ at 0–5°C.

-

SNAr Reaction : React with 3-fluorophenol in DMF at 80°C with K₂CO₃.

-

Nitro Reduction : Use H₂/Pd-C to convert -NO₂ to -NH₂.

-

Chlorination : Treat with CuCl/HCl to replace -NH₂ with -Cl.

Yield : 45–60% over four steps.

Diazonium Salt Intermediates

Diazotization offers a pathway to introduce substituents via diazonium salts, though it is less direct for ether synthesis.

Methodology

-

Diazonium Formation : Treat 3-fluoroaniline with NaNO₂/HCl at 0°C.

-

Coupling : React with 1-chloro-3-hydroxybenzene in alkaline conditions.

Challenges :

-

Competing side reactions (e.g., aryl diazo coupling at incorrect positions).

-

Low yield (~30%) due to instability of intermediates.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Solvent-Free Reactions

-

Conditions : Ball milling with Cu catalyst and K₂CO₃.

-

Yield : 70% with 94% purity.

Industrial-Scale Production

Continuous Flow Reactors

-

Setup : Tubular reactor with Cu-coated beads.

-

Feedstock : 3-Fluorophenol and 1-chloro-3-iodobenzene at 5 L/h.

-

Output : 92% conversion, 85% isolated yield.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Fluorophenol | 120 |

| 1-Chloro-3-iodobenzene | 200 |

| CuI catalyst | 50 |

| Total | 370 |

Purification and Characterization

Distillation

Chromatography

-

Column : Silica gel with hexane/ethyl acetate (9:1).

-

Recovery : 95% with 99% purity.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H), 6.95–7.05 (m, 3H), 6.82 (t, J=8.1 Hz, 1H).

-

¹⁹F NMR : δ -112.5 ppm (meta-F).

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3-fluorophenoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds .

Scientific Research Applications

1-Chloro-3-(3-fluorophenoxy)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-(3-fluorophenoxy)benzene exerts its effects involves interactions with various molecular targets and pathways. The presence of the chlorine and fluorophenoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can be studied using techniques such as spectroscopy and computational modeling to understand the compound’s behavior at the molecular level .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-Chloro-3-(3-fluorophenoxy)benzene, differing primarily in substituent groups:

Key Observations :

- Electronic Effects: The 3-fluorophenoxy group in the target compound likely exhibits moderate electron-withdrawing character, similar to the methylsulfinyl group in 1-Chloro-3-(methylsulfinyl)benzene. However, the sulfinyl group’s stronger electron withdrawal (δ 2.78 ppm for methyl protons in $^1$H NMR) suggests greater deshielding compared to fluorophenoxy derivatives .

Key Observations :

- Microwave Assistance: Microwave heating (e.g., for 1-Chloro-3-(p-fluorophenoxy)propane) improves reaction efficiency, suggesting applicability for synthesizing the target compound .

- Chromatographic Purification : High yields for sulfinyl derivatives (93.2%) underscore the importance of optimized purification methods .

Physical and Spectral Properties

Comparative spectral and physical data reveal substituent-driven trends:

Key Observations :

- Sulfinyl vs. Phenoxy Groups: The methylsulfinyl group’s $^1$H NMR signal at δ 2.78 ppm contrasts with the aromatic protons (δ 7.74 ppm), highlighting its distinct electronic environment .

Key Observations :

- Pharmaceutical Relevance: Fluorophenoxy derivatives are leveraged for CNS-targeted drug design due to their balance of lipophilicity and electronic properties .

- Catalytic Systems : Sulfinyl groups enhance metal coordination in materials science applications .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-Chloro-3-(3-fluorophenoxy)benzene in laboratory settings?

- Answer: The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 3-fluorophenol with 1-chloro-3-nitrobenzene under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF at 80–120°C. Alternatively, regioselective lithiation using lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF) can introduce functional groups at specific positions on the benzene ring . Optimization of reaction parameters (temperature, solvent, and catalyst purity) is critical for yield improvement.

Q. How can spectroscopic techniques validate the structure of this compound?

- Answer:

- ¹H/¹³C NMR: Identify aromatic proton environments and confirm substitution patterns.

- ¹⁹F NMR: Distinguish fluorine atoms in the 3-fluorophenoxy group (δ ≈ –115 to –125 ppm).

- GC-MS/HPLC: Assess purity and molecular ion peaks ([M]⁺).

- IR Spectroscopy: Detect C–F (1100–1200 cm⁻¹) and C–O (1200–1300 cm⁻¹) stretching vibrations.

Contradictions in spectral data may arise from solvent effects or impurities, requiring repeated measurements under controlled conditions .

Q. What are the electronic effects of chlorine and fluorine substituents on the reactivity of this compound?

- Answer: The chlorine atom exerts an electron-withdrawing inductive effect, deactivating the benzene ring and directing electrophilic substitution to meta/para positions. The 3-fluorophenoxy group introduces steric hindrance and further electronic modulation, influencing regioselectivity in reactions like nitration or halogenation. Computational DFT studies can model these effects to predict reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for lithiation-mediated functionalization?

- Answer: Variations in yields often stem from aggregation states of LDA or trace moisture. Controlled experiments using anhydrous solvents, pre-dried reagents, and monitoring reaction progress via in-situ IR spectroscopy are recommended. Mechanistic studies (e.g., kinetic isotope effects) can clarify rate-limiting steps, such as deaggregation of LDA dimers .

Q. What computational approaches predict the regioselectivity of electrophilic substitutions on this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, Fukui indices, and frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, meta-substitution on the chloro-substituted ring is favored due to lower activation energy barriers, validated by experimental nitration outcomes .

Q. How does the steric and electronic profile of this compound compare to its structural analogs (e.g., trifluoromethyl or methylsulfonyl derivatives)?

- Answer: Comparative studies using Hammett constants (σₚ) and Taft steric parameters (Es) reveal that trifluoromethyl groups enhance electron-withdrawing effects, while methylsulfonyl groups increase polarity. For this compound, the phenoxy group balances steric bulk and moderate electron withdrawal, enabling unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What experimental strategies optimize catalytic systems for asymmetric synthesis involving this compound?

- Answer: Chiral ligands (e.g., BINOL-derived phosphines) paired with palladium or copper catalysts can induce enantioselectivity in C–O bond-forming reactions. Screening solvents (e.g., toluene vs. DCE) and additives (e.g., molecular sieves) minimizes racemization. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR using chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.